(4-Ethylbenzyl)methylamine hydrochloride

Description

BenchChem offers high-quality (4-Ethylbenzyl)methylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethylbenzyl)methylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

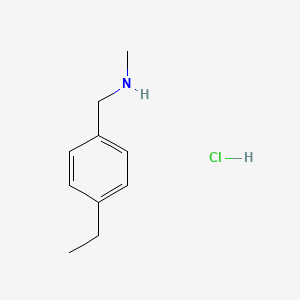

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-ethylphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZGIWUIXODSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Ethylbenzyl)methylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of (4-Ethylbenzyl)methylamine hydrochloride, a significant secondary amine salt with potential applications in pharmaceutical research and organic synthesis. The document details the compound's chemical structure, physicochemical properties, and provides an in-depth analysis of its spectral characteristics for unequivocal identification. A validated, step-by-step synthesis protocol via reductive amination is presented, including insights into reaction mechanism and optimization. Furthermore, this guide addresses critical safety, handling, and storage protocols necessary for laboratory use. This document is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this compound.

Introduction

(4-Ethylbenzyl)methylamine hydrochloride is an organic molecule of interest in medicinal chemistry and synthetic research. As a secondary amine, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2] The presence of the ethylbenzyl moiety offers a lipophilic character that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide aims to consolidate the available technical information on its chemical structure, synthesis, and characterization to facilitate its use in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental for its application in a laboratory setting. This section outlines the key identifiers and physicochemical characteristics of (4-Ethylbenzyl)methylamine hydrochloride.

Chemical Structure

-

IUPAC Name: N-methyl-1-(4-ethylphenyl)methanamine hydrochloride

-

Synonyms: (4-Ethylbenzyl)methylamine HCl, N-(4-ethylbenzyl)-N-methylamine hydrochloride[3]

-

Molecular Weight: 185.7 g/mol [4]

Figure 1: Chemical structure of (4-Ethylbenzyl)methylamine hydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClN | [3][4] |

| Molar Mass | 185.7 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Storage Condition | Room Temperature, keep sealed and dry | [4][6] |

Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[7][8] This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[9]

Reaction Scheme

The synthesis of (4-Ethylbenzyl)methylamine proceeds via the reductive amination of 4-ethylbenzaldehyde with methylamine, followed by salt formation with hydrochloric acid.

Figure 2: Synthetic workflow for (4-Ethylbenzyl)methylamine hydrochloride.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of (4-Ethylbenzyl)methylamine hydrochloride.

Materials:

-

4-Ethylbenzaldehyde

-

Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzaldehyde (1 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add methylamine solution (1.1 to 1.5 equivalents) to the cooled solution while stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[7]

-

-

Reduction:

-

Cool the reaction mixture again in an ice bath.

-

In small portions, carefully add sodium borohydride (1.5 to 2 equivalents) to the stirring solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding water.

-

Remove the methanol using a rotary evaporator.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (4-Ethylbenzyl)methylamine free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise while stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield (4-Ethylbenzyl)methylamine hydrochloride.

-

Structural Elucidation through Spectroscopy

Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Benzyl Protons (-CH₂-N): A singlet or a doublet (if coupled to the N-H proton) around 3.8-4.2 ppm.

-

N-Methyl Protons (-NH-CH₃): A singlet or a doublet around 2.4-2.7 ppm.

-

Ethyl Protons (-CH₂-CH₃): A quartet for the methylene group (approx. 2.6-2.8 ppm) and a triplet for the methyl group (approx. 1.2-1.4 ppm).

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms.

-

Aromatic Carbons: Four signals in the aromatic region (approx. 125-145 ppm).

-

Benzyl Carbon (-CH₂-N): A signal around 50-55 ppm.

-

N-Methyl Carbon (-NH-CH₃): A signal around 33-38 ppm.

-

Ethyl Carbons (-CH₂-CH₃): Two signals, one for the methylene carbon (approx. 28-30 ppm) and one for the methyl carbon (approx. 15-17 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the amine salt.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching will result in absorptions in the 1450-1600 cm⁻¹ region.

-

N-H Bend: An absorption in the 1500-1650 cm⁻¹ range can be attributed to the N-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Molecular Ion Peak (M⁺): For the free base (C₁₀H₁₅N), the molecular ion peak would be expected at m/z = 149.12.

-

Major Fragmentation: A prominent peak at m/z = 134, corresponding to the loss of a methyl group ([M-CH₃]⁺), is anticipated. Another significant fragment would be the ethylbenzyl cation at m/z = 119.

Safety, Handling, and Storage

Proper handling and storage are essential when working with (4-Ethylbenzyl)methylamine hydrochloride and its precursors.

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Work in a well-ventilated area or a chemical fume hood, especially during the synthesis which involves volatile solvents and evolution of hydrogen gas.

-

Methylamine and its solutions are corrosive and can cause irritation to the skin, eyes, and respiratory tract.[6]

-

-

Handling:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

-

Storage:

Potential Applications

(4-Ethylbenzyl)methylamine hydrochloride, as a secondary amine, is a versatile intermediate in organic synthesis. Its structure makes it a candidate for incorporation into larger molecules being investigated for biological activity.

-

Pharmaceutical Research: It can be used as a starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to anti-inflammatory agents, antihistamines, and psychoactive drugs.[1]

-

Agrochemicals: Similar amine structures are used in the development of pesticides and herbicides.[11]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of (4-Ethylbenzyl)methylamine hydrochloride. The information presented, from the step-by-step synthetic protocol to the in-depth spectral analysis and safety guidelines, is intended to equip researchers and drug development professionals with the necessary knowledge for the effective and safe utilization of this compound in their work. The robust synthetic methodology and clear characterization data serve as a solid foundation for its application in the synthesis of novel and complex molecular entities.

References

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ChemBK. (n.d.). (4-Ethylphenyl)methyl](methyl)amine Hydrochloride. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra. Retrieved from [Link]

-

Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). of the reaction conditions where benzaldehyde couples with methylamine a [Image]. Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

-

Chemister.ru. (n.d.). methylamine hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of. Retrieved from [Link]

-

Stanford Chemicals. (2022, October 16). What are the properties and uses of Methylamine hydrochloride and Methylamine?. Retrieved from [Link]

- Google Patents. (n.d.). CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.

-

Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

- Gregory, G. H., Fulmer, G. R., & Sticks, A. J. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2977-3031.

-

PrepChem.com. (n.d.). Preparation of methylamine hydrochloride. Retrieved from [Link]

-

Erowid. (n.d.). Methylamine Synthesis FAQ. Retrieved from [Link]

-

Bloom Tech. (2024, December 24). How to Make Methylamine Hydrochloride?. Retrieved from [Link]

-

LinkedIn. (2024, September 3). Understanding the Applications and Safety of Methylamine in Chemical Processes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation_Chemicalbook [chemicalbook.com]

- 2. chemneo.com [chemneo.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.se [fishersci.se]

- 6. Page loading... [wap.guidechem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Methylamine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (4-Ethylbenzyl)methylamine Hydrochloride

This technical guide provides a comprehensive overview of (4-Ethylbenzyl)methylamine Hydrochloride, a substituted secondary amine salt with potential applications as a building block in pharmaceutical and chemical synthesis. This document details its core molecular attributes, a proposed synthetic pathway with detailed protocols, methods for analytical characterization, and its potential research applications, grounded in established chemical principles.

Section 1: Core Molecular Attributes

(4-Ethylbenzyl)methylamine hydrochloride is the salt form of the secondary amine N-(4-ethylbenzyl)methylamine. The hydrochloride form enhances the compound's stability and solubility in aqueous media, making it more convenient for handling and for use in various chemical reactions.

Below is a diagram of its chemical structure.

Caption: Chemical structure of (4-Ethylbenzyl)methylamine Hydrochloride.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (4-Ethylbenzyl)methylamine hydrochloride | N/A |

| Synonym(s) | N-(4-ethylbenzyl)-N-methylamine hydrochloride, (4-Ethylphenyl)methyl](methyl)amine Hydrochloride | [1][2] |

| CAS Number | 1158321-03-9 | [2] |

| Molecular Formula | C₁₀H₁₆ClN | [1][2] |

| Molecular Weight | 185.69 g/mol (or 185.7 g/mol ) | [1][2] |

Section 2: Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical for its development. While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds like methylamine and ethylamine hydrochlorides.

| Property | Predicted/Known Value | Rationale / Reference(s) |

| Physical State | White to off-white crystalline solid. | Amine hydrochloride salts are typically crystalline solids at room temperature.[3][4] |

| Solubility | Expected to be soluble in water and polar protic solvents like ethanol; insoluble in nonpolar solvents like diethyl ether and acetone. | The ionic nature of the hydrochloride salt promotes solubility in polar solvents.[3][5] The organic backbone may allow for some solubility in less polar solvents. |

| Hygroscopicity | Likely hygroscopic (absorbs moisture from the air). | Simple amine hydrochlorides are known to be hygroscopic.[3][4] |

| Storage Condition | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | To prevent degradation from moisture absorption and potential oxidation.[2] The recommendation to store under inert gas is a standard precaution for many amine salts to ensure long-term stability.[6] |

Section 3: Synthesis and Purification

The synthesis of (4-Ethylbenzyl)methylamine HCl is most logically achieved via a nucleophilic substitution reaction, followed by salt formation. This approach is a cornerstone of amine synthesis in organic chemistry.

Retrosynthetic Analysis & Pathway

The primary disconnection for this molecule is at the C-N bond between the benzyl group and the nitrogen atom. This leads to two readily available starting materials: 4-Ethylbenzyl chloride and methylamine . 4-Ethylbenzyl chloride serves as the electrophile, while methylamine provides the nucleophilic nitrogen. The final step involves protonation of the resulting secondary amine with hydrochloric acid.

The overall synthetic workflow is illustrated below.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-Ethylbenzyl chloride (CAS: 1467-05-6)

-

Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)

-

Solvents: Diethyl ether (or Ethyl acetate), Isopropanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-ethylbenzyl chloride in a suitable solvent like tetrahydrofuran (THF).

-

Nucleophilic Addition: Cool the solution in an ice bath (0 °C). Slowly add 2.0 to 2.5 equivalents of methylamine solution dropwise. Using an excess of the amine nucleophile is crucial to minimize the formation of the tertiary amine byproduct via double alkylation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot has been consumed.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted HCl if methylamine hydrochloride was used) and then with brine (saturated NaCl solution).

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude N-(4-ethylbenzyl)methylamine free base, likely as an oil.

-

Salt Formation: Dissolve the crude free base in a minimum amount of anhydrous diethyl ether. While stirring, add a solution of HCl in diethyl ether (1.1 equivalents) dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

Experimental Protocol: Purification

Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent.

-

Solvent Selection: A solvent system like isopropanol/diethyl ether is a good starting point.

-

Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask and add a minimal amount of hot isopropanol to just dissolve the solid completely.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under high vacuum to remove residual solvent.

Section 4: Analytical Characterization

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the final product.

Caption: Standard analytical workflow for structural and purity validation.

-

¹H NMR Spectroscopy: This analysis would confirm the presence of all proton environments. Expected signals would include a triplet and quartet for the ethyl group, singlets for the N-methyl and benzylic CH₂ protons, and aromatic signals for the benzene ring.

-

¹³C NMR Spectroscopy: This confirms the carbon skeleton of the molecule. Distinct signals for the ethyl, methyl, methylene, and aromatic carbons should be observable.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a prominent peak corresponding to the molecular weight of the free base (M+H)⁺ at approximately 164.28 m/z.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad peak around 2700-2400 cm⁻¹ characteristic of the N-H⁺ stretch in an amine salt, along with C-H and C=C aromatic stretches.

-

Melting Point Analysis: A sharp melting point range for the recrystallized product is a strong indicator of high purity.

Section 5: Applications and Research Potential

While (4-Ethylbenzyl)methylamine Hydrochloride is not a widely commercialized product, its structure suggests significant potential as a versatile intermediate in several fields:

-

Pharmaceutical Drug Discovery: The 4-ethylbenzyl moiety can be incorporated into larger molecules to enhance their lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles.[7] The secondary amine provides a reactive handle for further functionalization. This compound could serve as a key building block for synthesizing novel therapeutic agents, drawing parallels to how methylamine hydrochloride is a precursor for antihistamines, anesthetics, and psychoactive drugs.[8][9]

-

Agrochemical Synthesis: Similar to its use in pharmaceuticals, it can be a starting point for creating new pesticides and herbicides, where the overall molecular structure is tuned for specific biological activity.

-

Materials Science: The compound could be used to synthesize specialty polymers or functional materials where the specific steric and electronic properties of the 4-ethylbenzyl group are desired.[7]

Section 6: Safety and Handling

As a chemical intermediate, (4-Ethylbenzyl)methylamine Hydrochloride requires careful handling.

-

Hazards: Amine hydrochlorides can be irritating to the skin, eyes, and respiratory system.[3][6] The starting material, 4-ethylbenzyl chloride, is an alkylating agent and should be handled with caution.

-

PPE: Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Conduct all manipulations in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

-

(4-Ethylphenyl)methyl](methyl)amine Hydrochloride. ChemBK. [Link]amine%20Hydrochloride]([Link])

-

Preparation method of 4-ethylbenzyl chloride. Eureka | Patsnap. [Link]

-

methylamine hydrochloride. chemister.ru. [Link]

-

Preparation of methylamine hydrochloride. PrepChem.com. [Link]

-

Ethylamine, N-methyl-. Organic Syntheses Procedure. [Link]

-

4-Ethylbenzyl Chloride: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. chem-space.com. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. CAS 557-66-4: Ethylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. methylamine hydrochloride [chemister.ru]

- 6. Methylamine Hydrochloride | 593-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. What are the uses of Methylamine hydrochloride in different fields?_Chemicalbook [chemicalbook.com]

- 9. Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation_Chemicalbook [chemicalbook.com]

Physical Properties & Characterization Profile: (4-Ethylbenzyl)methylamine Hydrochloride

[1]

Chemical Identity & Structural Context

(4-Ethylbenzyl)methylamine hydrochloride is the hydrochloride salt of N-methyl-4-ethylbenzylamine. It belongs to the class of N-alkylbenzylamines , which are critical pharmacophores in drug development, often serving as precursors to sympathomimetic agents, agrochemicals, and complex heterocycles.

| Property | Detail |

| IUPAC Name | N-(4-Ethylbenzyl)methanamine hydrochloride |

| Common Name | (4-Ethylbenzyl)methylamine HCl |

| CAS Number | 1158321-03-9 |

| Molecular Formula | C₁₀H₁₅N[1][2][3] · HCl (C₁₀H₁₆ClN) |

| Molecular Weight | 185.69 g/mol |

| Free Base MW | 149.24 g/mol |

| Structural Features | Secondary amine, Para-substituted ethyl group, Hydrochloride counter-ion |

Physical Properties

Note: As a specialized research chemical, specific experimental values for this CAS are sparse in public literature. The data below synthesizes predicted values based on structure-property relationships (SPR) of homologous benzylamine salts (e.g., N-methylbenzylamine HCl).

Appearance and State

-

Form: Crystalline solid (typically needles or plates upon recrystallization).

-

Color: White to off-white.

-

Odor: Odorless (pure salt); faint amine/fishy odor indicates presence of free base or hydrolysis.

Thermal Properties

-

Melting Point (Predicted): 175°C – 195°C .

-

Scientific Insight: Secondary benzylamine hydrochlorides typically possess high melting points due to strong ionic lattice energy and hydrogen bonding networks (N-H···Cl). The para-ethyl substituent disrupts crystal packing slightly compared to the unsubstituted analog (N-methylbenzylamine HCl, MP ~178°C), potentially lowering the MP, but the increased molecular weight may offset this.

-

Directive: Determine experimentally using a capillary melting point apparatus (ramp rate 1°C/min).

-

-

Decomposition: Likely >200°C. Avoid prolonged heating above 150°C to prevent thermal degradation or sublimation of the hydrochloride.

Solubility Profile

The hydrochloride salt exhibits a polar solubility profile distinct from its free base oil.

| Solvent | Solubility | Application Relevance |

| Water | High (>100 mg/mL) | Ideal for aqueous workups; pH-dependent partitioning. |

| Ethanol/Methanol | High | Primary solvents for recrystallization. |

| Dichloromethane | Moderate | Soluble, but often requires small % MeOH for full dissolution. |

| Diethyl Ether | Insoluble | Critical: Used as an anti-solvent to precipitate the salt from alcoholic solutions. |

| Hexanes/Heptane | Insoluble | Used to wash away non-polar impurities. |

Spectroscopic Characterization (Diagnostic)

To validate the identity of (4-Ethylbenzyl)methylamine hydrochloride, researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Preferred for salts to observe ammonium protons)

-

δ 9.0–9.5 ppm (br s, 2H): Ammonium protons (–NH₂⁺–). Disappears in D₂O shake.

-

δ 7.3–7.4 ppm (d, 2H): Aromatic protons ortho to the methylene group.

-

δ 7.1–7.2 ppm (d, 2H): Aromatic protons ortho to the ethyl group (AA'BB' system).

-

δ 4.0–4.1 ppm (t/s, 2H): Benzylic methylene (Ar–CH₂ –N). Shifted downfield due to cationic nitrogen.

-

δ 2.6 ppm (q, 2H): Ethyl methylene (–CH₂ –CH₃).

-

δ 2.5 ppm (s, 3H): N-Methyl group (N–CH₃ ).

-

δ 1.2 ppm (t, 3H): Ethyl methyl group (–CH₂–CH₃ ).

Infrared Spectroscopy (FT-IR)

-

2400–3000 cm⁻¹: Broad, strong ammonium band (N–H stretch overlap with C–H). Distinctive "comb" pattern typical of amine salts.

-

1580–1600 cm⁻¹: Aromatic C=C ring stretch.

-

~830 cm⁻¹: Para-substituted benzene out-of-plane bending (diagnostic for 1,4-substitution).

Synthesis & Purification Workflow

The most robust route to this compound is the Reductive Amination of 4-ethylbenzaldehyde with methylamine, followed by acidification.

Synthesis Logic (DOT Visualization)

Figure 1: Step-wise reductive amination pathway for the synthesis of (4-Ethylbenzyl)methylamine HCl.

Purification Protocol (Recrystallization)

If the crude salt is slightly yellow or has a broad melting range, perform the following:

-

Dissolve: Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .

-

Filter: Hot filter if insoluble particulates (e.g., inorganic salts) are present.

-

Precipitate: Allow the solution to cool to room temperature. If crystallization does not start, add Diethyl Ether (Et₂O) dropwise until turbidity persists.

-

Cool: Place at 0–4°C overnight.

-

Collect: Filter the white needles and wash with cold Et₂O. Dry under vacuum over P₂O₅.

Handling, Stability & Safety

Hygroscopicity

Amine hydrochlorides are frequently hygroscopic .[4]

-

Risk: Absorption of atmospheric moisture leads to "clumping" and hydrolysis, complicating accurate weighing.

-

Mitigation: Store in a tightly sealed vial within a desiccator. Weigh quickly or in an inert atmosphere (glovebox) for analytical precision.

Stability

-

Shelf Life: >2 years if stored dry at room temperature.

-

Incompatibilities: Strong oxidizing agents, strong bases (liberates the volatile free base).

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

Precautionary: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhaling dust.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

PubChem. (2025). Compound Summary: N-Methyl-4-ethylbenzylamine. Retrieved from [Link]

Sources

- 1. (4-ethylbenzyl)methylamine hydrochloride | 1158321-03-9 [sigmaaldrich.com]

- 2. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 3. China Custom Synthesis Manufacturers Suppliers Factory - Wholesale Custom Synthesis [orchid-chem.com]

- 4. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

In-Depth Technical Guide: Aqueous Solubility Profile of (4-Ethylbenzyl)methylamine Hydrochloride

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for determining the aqueous solubility profile of (4-Ethylbenzyl)methylamine hydrochloride. As a critical parameter in drug development, understanding the solubility of this compound is paramount for formulation, bioavailability, and overall therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in scientific first principles and established methodologies. We will explore the theoretical underpinnings of amine salt solubility, present validated experimental workflows for generating a pH-solubility profile, and discuss the influence of key physicochemical variables.

Introduction: The Criticality of Solubility in Drug Development

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. For orally administered drugs, dissolution is often the rate-limiting step for absorption, directly impacting bioavailability.[1] Poor aqueous solubility can lead to incomplete absorption, high inter-subject variability, and potential failure to achieve therapeutic concentrations. (4-Ethylbenzyl)methylamine hydrochloride, as an amine salt, is designed to improve upon the potential poor solubility of its free base.[2][3][4] However, a quantitative and nuanced understanding of its behavior in aqueous media across a range of conditions is essential for robust formulation development and predictable in vivo performance.

This guide will provide the necessary theoretical background and practical, step-by-step protocols to fully characterize the solubility of (4-Ethylbenzyl)methylamine hydrochloride. We will move beyond simple, single-point measurements to build a comprehensive solubility profile, considering the critical influence of pH and temperature.

Theoretical Framework: The Physicochemical Behavior of Amine Hydrochlorides in Aqueous Solution

(4-Ethylbenzyl)methylamine hydrochloride is the salt of a secondary amine and hydrochloric acid. In solution, it exists in an equilibrium between its ionized (protonated) form and its neutral (free base) form.[5] This equilibrium is governed by the pKa of the conjugate acid and the pH of the solution.

The ionized, or salt, form is significantly more polar and, therefore, more soluble in water than the non-ionized free base.[2][4][5] Consequently, the overall aqueous solubility of (4-Ethylbenzyl)methylamine hydrochloride is highly dependent on pH.[6][7] At pH values significantly below the pKa, the compound will exist predominantly in its highly soluble protonated form.[8] As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the less soluble free base, which can lead to precipitation if its solubility limit is exceeded.[2][5]

Diagram 1: Dissolution and Equilibrium of (4-Ethylbenzyl)methylamine Hydrochloride

Caption: Equilibrium of (4-Ethylbenzyl)methylamine HCl in water.

Experimental Design: Establishing a Robust Solubility Profile

To comprehensively characterize the solubility, we must evaluate the compound's behavior under varying conditions. The following sections outline validated protocols for determining thermodynamic (equilibrium) solubility as a function of pH and temperature, in line with international regulatory guidelines.[9][10][11]

Materials and Equipment

-

(4-Ethylbenzyl)methylamine hydrochloride (purity >99%)

-

Deionized water (18.2 MΩ·cm)

-

Buffer solutions covering the physiological range (e.g., pH 1.2, 4.5, 6.8) as per ICH guidelines.[9][11][12]

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Analytical balance (± 0.01 mg)

-

Calibrated pH meter (± 0.1 pH units)[13]

-

Thermostatic shaker or incubator capable of maintaining 37 ± 1 °C[11]

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (e.g., 0.22 µm, chemically compatible)

-

Class A volumetric glassware

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that a true equilibrium is reached between the dissolved and undissolved solute.[14][15][16][17]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (4-Ethylbenzyl)methylamine hydrochloride to several glass vials. The amount must be sufficient to ensure a solid phase remains at equilibrium, but not so much that it alters the properties of the medium.[16]

-

Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., pH 1.2 buffer) to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 37 °C for biopharmaceutical relevance).[11] Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-72 hours).[1][14][17] The time required should be scientifically justified.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow undissolved solids to settle.[16]

-

Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample through a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.[14][16]

-

pH Measurement: The pH of the remaining suspension must be verified at the end of the experiment to ensure it has not deviated significantly.[9][11][16]

-

Quantification: Accurately dilute the filtered sample and analyze it using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound. A minimum of three replicate determinations are necessary.[9][10][11]

Diagram 2: Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol 2: pH-Solubility Profile Generation

This experiment maps the compound's solubility across a physiologically relevant pH range, which is critical for biopharmaceutical classification (BCS).[9][12]

Methodology:

-

Execute the Shake-Flask protocol (Section 3.2) in parallel using a series of buffers covering the required pH range of 1.2 to 6.8.[9][11][12] At a minimum, buffers at pH 1.2, 4.5, and 6.8 should be evaluated.[9][11]

-

If the compound's pKa falls within this range, solubility at the pKa should also be determined.[9]

-

Plot the logarithm of the measured solubility (in mg/mL or M) on the y-axis against the measured equilibrium pH on the x-axis. This plot constitutes the pH-solubility profile.

Data Presentation and Interpretation

Quantitative data should be presented in a clear, tabular format to facilitate analysis and comparison.

Table 1: pH-Dependent Solubility of (4-Ethylbenzyl)methylamine Hydrochloride at 37 °C

| Buffer System | Target pH | Equilibrium pH | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. |

| 0.1 M HCl | 1.2 | ||||||

| Acetate Buffer | 4.5 | ||||||

| Phosphate Buffer | 6.8 | ||||||

| Additional pH | pKa |

Note: This table is a template. The cells must be populated with experimentally determined values.

Interpretation of the pH-Solubility Profile:

The resulting profile is expected to show high solubility at a low pH (e.g., 1.2), which should remain relatively constant until the pH approaches the pKa of the compound. Near the pKa, a significant drop in solubility is anticipated as the equilibrium shifts towards the formation of the less soluble free base. The lowest measured solubility over the pH range of 1.2–6.8 is used to classify the drug substance's solubility class.[9][10][11]

Trustworthiness and Self-Validation

To ensure the integrity of the generated data, the following self-validating checks are crucial:

-

Confirmation of Equilibrium: The duration of the experiment must be justified to ensure equilibrium has been reached.[13] This can be done by taking samples at multiple time points (e.g., 24, 48, 72 hours) and showing that the concentration has plateaued.

-

Solid State Analysis: The solid material remaining after the experiment can be analyzed (e.g., by XRPD) to confirm that no phase transformation or salt disproportionation has occurred during the study.

-

Method Validation: The analytical method for quantification must be properly validated to demonstrate specificity, linearity, accuracy, and precision.

-

Stability: The stability of the drug substance in the aqueous media over the duration of the experiment must be demonstrated.[9][10]

Conclusion and Forward Outlook

This guide has detailed the essential protocols for robustly characterizing the aqueous solubility profile of (4-Ethylbenzyl)methylamine hydrochloride. By employing the gold-standard shake-flask method across the regulatory-stipulated pH range, researchers can generate a comprehensive and reliable dataset. This information is fundamental for guiding formulation strategies, predicting in vivo behavior, and is a prerequisite for regulatory considerations such as Biopharmaceutics Classification System (BCS)-based biowaivers.

References

-

Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

- Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- U.S. Pharmacopeia. (2021). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Solubility of organic amine salts. Sciencemadness.org. (2011). Available at: [Link]

-

Shake-Flask Solubility Assay. Bienta.net. Available at: [Link]

- Lee, T., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.

- Gonzalez-Galeano, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

-

Solubility of compound in acid. Chemistry Stack Exchange. (2016). Available at: [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). Available at: [Link]

- Shayanfar, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

-

Methylamine hydrochloride. Chemical Database. Available at: [Link]

-

Alkaloids have the general formula RNH2. Addition of HCl to an alkaloid will:. Study.com. Available at: [Link]

-

Why do amines dissolve in hydrochloric acid?. Quora. (2017). Available at: [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA). (2020). Available at: [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. European Medicines Agency (EMA). (2020). Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation (ICH). (2019). Available at: [Link]

-

Amines as Bases. Chemistry LibreTexts. (2020). Available at: [Link]

-

(4-Ethylphenyl)methyl](methyl)amine Hydrochloride. ChemBK. Available at: [Link]amine-Hydrochloride]([Link])

-

pH and Solubility. AP Chemistry. Available at: [Link]

Sources

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. atlas.org [atlas.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isolation (Recovery) [chem.ualberta.ca]

- 6. researchgate.net [researchgate.net]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. quora.com [quora.com]

- 9. capa.org.tw [capa.org.tw]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. mdpi.com [mdpi.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. enamine.net [enamine.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Strategic Utilization of 4-Ethylbenzylamine in Medicinal Chemistry

Content Type: Technical Guide & Literature Review Subject: 4-Ethylbenzylamine (CAS 7441-43-2) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Ethylbenzylamine (CAS 7441-43-2) is a specialized primary amine intermediate used primarily to introduce the 4-ethylphenyl moiety into bioactive scaffolds.[1] Unlike the ubiquitous unsubstituted benzylamine, the 4-ethyl derivative offers a strategic advantage in Structure-Activity Relationship (SAR) studies: it increases lipophilicity (ClogP) and provides steric bulk at the para-position without introducing the strong electron-withdrawing effects of halogens or the metabolic liability of a tert-butyl group.

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-ethylbenzylamine, focusing on its role as a nucleophilic building block for amides, secondary amines, and sulfonamides.

Chemical & Physical Profile

Critical Distinction: Researchers must distinguish between 4-ethylbenzylamine (primary amine, para-substituted ring) and N-ethylbenzylamine (secondary amine, ethyl group on nitrogen). This guide focuses on the former.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | (4-Ethylphenyl)methanamine | |

| CAS Number | 7441-43-2 | Distinct from N-ethyl isomer (14321-27-8) |

| Molecular Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol | |

| Boiling Point | ~208 °C | @ 760 mmHg |

| Density | 0.94 - 0.95 g/mL | Liquid at RT |

| pKa (Conjugate Acid) | ~9.2 | Typical for benzylamines |

| LogP (Predicted) | ~2.4 | More lipophilic than benzylamine (LogP ~1.[2][3][4][5][6]1) |

| Appearance | Colorless to pale yellow liquid | Amine odor; absorbs CO₂ from air |

Synthetic Methodologies

4-Ethylbenzylamine serves as a nucleophile in three primary reaction classes. The choice of methodology depends on the desired linkage (Amide, Amine, or Sulfonamide).

Reaction Landscape

The following directed graph illustrates the divergent synthesis pathways starting from the 4-ethylbenzylamine core.

Figure 1: Synthetic divergence from the 4-ethylbenzylamine core.

Reductive Amination (The Gold Standard)

The most common application is linking the 4-ethylbenzyl moiety to a piperidine, pyrrolidine, or aliphatic chain via reductive amination.

-

Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ or NaCNBH₃.

-

Why? STAB is mild and selective for imines over aldehydes, reducing dimer formation. It avoids the toxicity of cyanoborohydride.

-

-

Solvent System: 1,2-Dichloroethane (DCE) or THF. Acetic acid (1-2 eq) is often added to catalyze imine formation.

Amide Coupling

Used to generate "reversed amides" where the 4-ethylbenzyl group acts as the "right-hand side" (RHS) steric cap.

-

Standard Protocol: HATU or EDC/HOBt coupling in DMF.

-

Purification: The lipophilic ethyl group often facilitates separation from polar byproducts via reverse-phase HPLC.

Medicinal Chemistry Applications (SAR Context)

The 4-ethylphenyl moiety is rarely a "happy accident"; it is usually a deliberate optimization choice.

Hydrophobic Pocket Filling (Factor Xa & GPCRs)

In drug design, the transition from a methyl (–CH₃) to an ethyl (–CH₂CH₃) group on a phenyl ring probes the depth of hydrophobic pockets (e.g., S1 or S4 pockets in proteases).

-

Mechanism: The ethyl group adds rotational freedom and volume compared to a methyl group, potentially capturing additional van der Waals interactions within the binding site.

-

Example Context: In the development of Factor Xa inhibitors, 4-substituted benzylamines are often screened. The 4-ethyl analog serves as a probe to determine if the pocket can accommodate larger alkyl chains before moving to bulkier isopropyl or cyclic groups [1].

Endothelin Receptor Antagonists

Research into endothelin receptor antagonists (similar to Macitentan) has utilized various substituted benzyl chains to optimize potency. The 4-ethyl substitution pattern helps balance solubility (via the amine/sulfonamide core) with the necessary lipophilicity to penetrate the cell membrane and access the receptor's transmembrane domain [2].

Experimental Protocols

Protocol A: Reductive Amination with 4-Ethylbenzylamine

This protocol is designed for coupling 4-ethylbenzylamine with a generic aldehyde.

Materials:

-

4-Ethylbenzylamine (1.0 equiv)[2]

-

Aldehyde substrate (1.0 - 1.1 equiv)[7]

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

DCM or DCE (0.1 M concentration)

Workflow:

-

Imine Formation: Charge a reaction vial with the aldehyde and 4-ethylbenzylamine in DCM. Add AcOH. Stir at room temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LCMS. Formation of the imine (M+H - 18 or similar shift) should be observed.

-

-

Reduction: Add STAB in one portion. The reaction may bubble slightly. Stir at RT for 2–16 hours.

-

Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to quench borate salts.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: General Amide Coupling

For attaching the 4-ethylbenzyl moiety to a carboxylic acid.

Workflow:

-

Dissolve Carboxylic Acid (1.0 equiv) in DMF.

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate the acid (formation of the active ester).

-

Add 4-Ethylbenzylamine (1.1 equiv).

-

Stir at RT for 1–4 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), then sat. NaHCO₃, then brine.

Safety & Handling

-

Corrosivity: Like most benzylamines, 4-ethylbenzylamine is corrosive to skin and eyes (Category 1B). Wear chemical-resistant gloves (Nitrile) and eye protection.

-

Air Sensitivity: Primary amines react with atmospheric CO₂ to form carbamate salts (white crust). Store under nitrogen or argon in a tightly sealed container.

-

Storage: Keep cool and dry. If the liquid turns dark yellow/brown, distill before use for sensitive catalytic reactions.

References

-

Design, synthesis and SAR of novel ethylenediamine and phenylenediamine derivatives as factor Xa inhibitors. ResearchGate. (Accessed 2025).[5][8][9] Link

-

The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. (2012). Link

-

4-Ethylbenzylamine Product Data. Sigma-Aldrich. Link

-

Reductive Amination Protocol Guide. Master Organic Chemistry. Link

-

4-Ethylbenzylamine Physical Properties. ChemicalBook. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. prepchem.com [prepchem.com]

- 5. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-乙基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Properties of (4-Ethylbenzyl)methylamine Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Abstract

The (4-Ethylbenzyl)methylamine scaffold represents a versatile chemical framework with significant potential in drug discovery. As a derivative of the fundamental benzylamine pharmacophore, analogs of this structure are amenable to systematic modification to explore a wide range of biological targets. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis, pharmacological characterization, and potential therapeutic applications of (4-Ethylbenzyl)methylamine analogs. We will detail robust synthetic protocols, outline key in vitro assays for target validation and structure-activity relationship (SAR) elucidation, and discuss potential applications in oncology, neuroscience, and pain management based on data from structurally related compound series. This document serves as a self-validating roadmap, explaining the causality behind experimental choices to empower researchers to effectively investigate this promising class of compounds.

Introduction: The Benzylamine Scaffold as a Privileged Structure

The benzylamine moiety is a cornerstone in medicinal chemistry, found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique combination of a rigid aromatic ring and a flexible amino group allows for precise interactions with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and monoamine transporters.[2][4] The (4-Ethylbenzyl)methylamine core provides a specific, yet highly adaptable, starting point for chemical exploration. The ethyl group at the para-position offers a lipophilic anchor that can influence binding affinity and metabolic stability, while the N-methyl group provides a handle for further substitution to fine-tune selectivity and potency.

This guide is structured to provide a logical progression from chemical synthesis to biological evaluation, empowering research teams to systematically explore the pharmacological landscape of (4-Ethylbenzyl)methylamine analogs. By synthesizing insights from studies on related chemical series, we present a predictive framework for identifying novel therapeutic agents.

Synthesis and Characterization of (4-Ethylbenzyl)methylamine Analogs

The synthesis of (4-Ethylbenzyl)methylamine and its derivatives can be achieved through several reliable and scalable methods. The most common approach involves the nucleophilic substitution of a benzyl halide with methylamine or a reductive amination pathway.

General Synthetic Workflow

The primary route involves the reaction of 4-ethylbenzyl chloride with an aqueous solution of methylamine in a suitable organic solvent like tetrahydrofuran (THF). This straightforward SN2 reaction provides the target compound in good yield. An alternative, reductive amination, involves condensing 4-ethylbenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Bioisosteric analogs of MDMA: Improving the pharmacological profile? - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling: Ionization Dynamics of (4-Ethylbenzyl)methylamine HCl

Executive Summary

This technical guide provides a comprehensive analysis of the ionization constants (pKa) and physicochemical behavior of (4-Ethylbenzyl)methylamine hydrochloride (CAS: 1158321-03-9). As a secondary amine structurally analogous to sympathomimetic agents, understanding its acid-base profile is critical for optimizing salt selection, formulation stability, and predicting membrane permeability.

Key Physicochemical Parameters (Derived & Consensus):

| Parameter | Value / Range | Confidence |

|---|---|---|

| pKa (Conjugate Acid) | 9.71 ± 0.15 | High (SAR-Calculated) |

| Dominant Species pH 7.4 | Cationic (

Part 1: Molecular Architecture & Theoretical Framework

To accurately predict and measure the pKa, we must first deconstruct the electronic environment of the nitrogen center.

Structural Analysis

The molecule consists of a secondary amine nitrogen attached to a benzylic carbon. The benzene ring is substituted at the para position with an ethyl group.

-

Core: N-Methylbenzylamine (pKa

9.56). -

Substituent: 4-Ethyl group (

).[1] -

Electronic Effect: The ethyl group acts as a weak Electron Donating Group (EDG) via induction (+I) and hyperconjugation.

The Hammett Prediction Model

In the absence of direct historical experimental data for this specific derivative, we apply the Hammett Equation, the gold standard for estimating ionization in aromatic systems.

-

(Reaction Constant): For the dissociation of benzylammonium ions in water at 25°C,

- (Substituent Constant): The Hammett constant for a para-ethyl group is -0.15 . The negative sign confirms electron donation.

Calculation:

Ionization Pathway Diagram

The following diagram illustrates the equilibrium between the hydrochloride salt, the free base, and the dissociation dynamics.

Figure 1: Dissolution and dissociation pathway. The equilibrium shifts right as pH increases.

Part 2: Experimental Protocol (Potentiometric Titration)

For definitive characterization, Potentiometric Titration is the required method. It is superior to UV-metric methods for this molecule because the ethyl-benzene chromophore does not undergo a significant spectral shift upon nitrogen ionization.

Reagents & Equipment

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized).

-

Medium: 0.15 M KCl (Ionic Strength Adjuster - ISA).

-

Sample: ~5-10 mg (4-Ethylbenzyl)methylamine HCl.

-

Atmosphere: High-purity Nitrogen or Argon (Essential to prevent carbonate errors).

-

Sensor: Double-junction glass pH electrode (Ag/AgCl).

Step-by-Step Workflow

-

System Calibration: Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) to ensure slope linearity >98%.

-

Blank Titration: Titrate the 0.15 M KCl vehicle to determine background CO2/carbonate levels.

-

Sample Dissolution: Dissolve the HCl salt in 20 mL of degassed ISA water. Note: The initial pH should be acidic (~pH 4-5) due to the HCl salt nature.

-

Inert Purge: Blanket the solution with Argon for 5 minutes prior to titration.

-

Titration: Add NaOH in dynamic increments (0.01 mL near equivalence point).

-

Data Analysis: Use the Bjerrum Difference Plot or Gran Plot method to identify the equivalence point and calculate pKa.

Experimental Logic Diagram

Figure 2: Potentiometric titration workflow ensuring carbonate-free conditions.

Part 3: Implications for Research & Development

Solubility & Salt Selection

Because the pKa is high (~9.7), this molecule remains protonated (cationic) throughout the entire physiological pH range of the GI tract (pH 1.5 - 7.5).

-

Stomach (pH 1.5): 100% Ionized

High Solubility. -

Blood (pH 7.4): 99.5% Ionized.

-

Risk: The high pKa suggests that while solubility is good, membrane permeability (which requires the neutral free base) might be rate-limiting.

Formulation Stability

The hydrochloride salt is the preferred solid form. However, in liquid formulations at pH > 8, the "oiling out" of the free base is a significant risk.

-

Recommendation: Maintain liquid formulation pH < 6.0 to ensure the drug remains in the soluble cationic state.

Comparative Data Table

| Compound | Substituent | Experimental pKa | Predicted pKa | |

| Benzylamine | -H | 0.00 | 9.33 | - |

| N-Methylbenzylamine | -H (N-Me) | - | 9.56 | - |

| (4-Ethylbenzyl)methylamine | -C2H5 | -0.15 | N/A | 9.72 |

| 4-Nitrobenzylamine | -NO2 | +0.78 | 8.50 | 8.52 |

References

-

Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa methodology).

-

PubChem Database. N-Methylbenzylamine (CID 7669). National Library of Medicine.

Sources

Methodological & Application

Application Note: Synthesis of (4-Ethylbenzyl)methylamine Hydrochloride via Reductive Amination

Abstract & Scope

This Application Note details the protocol for synthesizing (4-Ethylbenzyl)methylamine hydrochloride from 4-ethylbenzaldehyde using a stepwise one-pot reductive amination. This secondary amine is a critical intermediate in medicinal chemistry, often serving as a pharmacophore scaffold for adrenergic receptor modulators and monoamine oxidase inhibitors.

The method selected utilizes Sodium Borohydride (NaBH₄) .[1][2][3][4] While Sodium Triacetoxyborohydride (STAB) is often preferred for its mildness, NaBH₄ is selected here for its cost-effectiveness, high atom economy, and suitability for benzaldehyde derivatives where imine formation is thermodynamically favorable.

Reaction Mechanism & Logic

The synthesis proceeds via a Reductive Amination pathway.[1][2][3][4][5] Unlike direct alkylation, which often leads to over-alkylation (quaternary salts), reductive amination allows for the selective formation of secondary amines.[1]

Mechanistic Pathway[7]

-

Imine Formation (Schiff Base): The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of 4-ethylbenzaldehyde. Dehydration drives the equilibrium toward the imine (

) species.[2] -

Reduction: The borohydride anion (

) transfers a hydride (

Critical Control Point: The reduction of the aldehyde to its corresponding alcohol (4-ethylbenzyl alcohol) is a competing side reaction. To mitigate this, the protocol utilizes a stepwise addition : the imine is allowed to form before the reducing agent is introduced.

Figure 1: Mechanistic pathway of reductive amination.[2] The formation of the Imine intermediate is the rate-determining selectivity step.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |

| 4-Ethylbenzaldehyde | 134.18 | 1.0 | 13.4 g (100 mmol) | Substrate |

| Methylamine (33% in EtOH) | 31.06 | 1.5 | ~14.1 g (150 mmol) | Amine Source |

| Sodium Borohydride | 37.83 | 0.6* | 2.27 g (60 mmol) | Reductant |

| Methanol (MeOH) | 32.04 | Solvent | 100 mL | Solvent |

| HCl (4M in Dioxane) | 36.46 | Excess | ~30 mL | Salt Formation |

*Note: NaBH₄ provides 4 hydrides per molecule. 0.6 equivalents provide a theoretical 2.4 equivalents of hydride, ensuring complete reduction.

Step-by-Step Procedure

Phase A: Imine Formation[6]

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂ or Drierite).

-

Dissolution: Charge the flask with 4-Ethylbenzaldehyde (13.4 g) and Methanol (100 mL).

-

Amine Addition: Add Methylamine (33% in EtOH) (14.1 g) in a single portion.

-

Equilibration: Stir the mixture vigorously at Room Temperature (20–25°C) for 2.0 hours .

-

Observation: The solution may warm slightly and turn yellow, indicating imine formation.

-

Phase B: Reduction

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reduction: Add Sodium Borohydride (2.27 g) portion-wise over 15 minutes.

-

Safety: Vigorous evolution of hydrogen gas (

) will occur. Ensure good ventilation. Do not cap the flask tightly.

-

-

Completion: Remove the ice bath and allow the mixture to warm to Room Temperature. Stir for an additional 2 hours .

-

Validation: Check reaction progress via TLC (Silica; 10% MeOH in DCM). The aldehyde spot (

) should disappear.

-

Phase C: Workup (Acid-Base Purification)

This self-validating workup removes non-basic impurities (unreacted aldehyde, benzyl alcohol) without chromatography.

-

Quench: Cool to 0°C and slowly add 1M HCl (aq) until pH < 2. Stir for 10 mins to decompose excess borohydride.

-

Acid Wash: Transfer to a separatory funnel. Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (2 x 50 mL).

-

Logic: The amine is protonated (

) and stays in the water. Neutral impurities partition into the EtOAc and are discarded.

-

-

Basification: Adjust the aqueous layer to pH > 12 using 6M NaOH . The solution will become cloudy as the free amine oils out.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Drying: Combine DCM extracts, dry over anhydrous

, filter, and concentrate in vacuo to yield the crude free base oil.

Phase D: Salt Formation[7]

-

Solvation: Dissolve the crude oil in anhydrous Diethyl Ether (50 mL).

-

Precipitation: Add 4M HCl in Dioxane dropwise with stirring until no further precipitate forms.

-

Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

Purification Workflow (Logic Map)

The following diagram illustrates the "Acid-Base Extraction" logic, which ensures high purity by leveraging the chemical properties of the amine.

Figure 2: Purification workflow utilizing pH-dependent solubility switches to isolate the target amine.

Analytical Data & Validation

Upon isolation, the compound should be characterized to confirm identity.

-

Physical State: White crystalline solid (HCl salt).

-

Melting Point: Expected range 160–165°C (Typical for benzylamine HCl derivatives).

-

1H NMR (400 MHz, D₂O):

- 7.30 (d, 2H, Ar-H)

- 7.20 (d, 2H, Ar-H)

- 4.15 (s, 2H, Ar-CH₂-N)

- 2.65 (s, 3H, N-CH₃)

- 2.58 (q, 2H, Ar-CH₂-CH₃)

- 1.15 (t, 3H, CH₂-CH₃)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation before reduction.[1] | Extend Phase A stirring time or add dehydrating agent ( |

| Alcohol Impurity | Direct reduction of aldehyde.[8] | Ensure temperature is 0°C during NaBH₄ addition; do not add NaBH₄ until imine forms. |

| Oiling out of Salt | Product is hygroscopic or solvent is wet. | Recrystallize from Isopropanol/Ether; ensure anhydrous conditions during salting. |

Safety Information

-

Methylamine: Volatile, corrosive, and flammable. Handle in a fume hood.

-

Sodium Borohydride: Reacts with water/acid to release flammable hydrogen gas. Keep away from ignition sources.

-

4-Ethylbenzaldehyde: Irritant.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Reductive Amination Mechanisms." Oxford University Press.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. "Preparation of Secondary Amines." Longman Scientific & Technical.

-

PubChem Compound Summary. "N-Methyl-1-(4-ethylphenyl)methanamine."

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. ias.ac.in [ias.ac.in]

- 5. figshare.com [figshare.com]

- 6. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

reductive amination protocols using (4-Ethylbenzyl)methylamine hydrochloride

Introduction & Scope

(4-Ethylbenzyl)methylamine hydrochloride (CAS 1158321-03-9) is a robust secondary amine building block used extensively in medicinal chemistry to synthesize tertiary amines. The presence of the N-methyl group and the lipophilic 4-ethylbenzyl moiety makes it a valuable pharmacophore for modulating solubility and blood-brain barrier (BBB) penetration in CNS-active targets.

However, its form as a hydrochloride salt presents a specific synthetic challenge: the nitrogen lone pair is protonated (

This guide details three field-proven protocols to couple this specific amine with aldehydes and ketones, ranging from standard high-throughput methods to specialized conditions for sterically hindered substrates.

Reagent Profile & Handling

| Property | Data |

| Chemical Name | (4-Ethylbenzyl)methylamine hydrochloride |

| CAS Number | 1158321-03-9 |

| Formula | |

| Molecular Weight | 185.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, Water, DMSO; Sparingly soluble in DCM (as salt) |

| Acidity (pKa) | ~10.5 (estimated for conjugate acid) |

| Storage | Desiccate at RT; Hygroscopic |

Safety Note: As a benzylamine derivative, this compound is a skin and eye irritant. Handle in a fume hood. The hydrochloride salt prevents the formation of carbamates (

Mechanistic Strategy: The "Salt" Challenge

In reductive amination, the amine must attack the carbonyl carbon to form a hemiaminal, which dehydrates to an iminium ion.

-

The Problem: The HCl salt is acidic. While acid catalysis helps imine formation, the salt itself is not nucleophilic.

-

The Solution: We use a "buffered" approach.

-

Method A (STAB): Uses DIPEA to liberate the free amine, while the weak acid nature of the reducing agent (

) prevents over-basification. -

Method B (Titanium): Uses Lewis Acid catalysis (

) to force iminium formation even with hindered ketones, bypassing the need for strict pH control.

-

Figure 1: The activation pathway for amine salts. Neutralization is the prerequisite for nucleophilic attack.

Protocol A: The Standard STAB Method (DCE/DCM)

Best For: Aldehydes and reactive ketones. Chemistry: "Abdel-Magid" conditions using Sodium Triacetoxyborohydride (STAB). STAB is mild and will not reduce the aldehyde/ketone competitively, allowing for a "One-Pot" procedure.

Reagents:

-

(4-Ethylbenzyl)methylamine HCl (1.1 equiv)

-

Aldehyde/Ketone (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous). Note: DCE is preferred for reaction rate, but DCM is safer/greener.

Step-by-Step:

-

Preparation: In a clean, dry vial, suspend the (4-Ethylbenzyl)methylamine HCl (1.1 eq) in DCE (concentration ~0.2 M).

-

Neutralization: Add DIPEA (1.1 eq). Stir for 5–10 minutes. The suspension should clarify as the free amine dissolves (amine HCl salts are often insoluble in DCM/DCE, but the free base is soluble).

-

Carbonyl Addition: Add the Aldehyde or Ketone (1.0 eq). Stir for 15 minutes at Room Temperature (RT).

-

Reduction: Add STAB (1.4 eq) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT under nitrogen.

-

Aldehydes:[1] Complete in 1–4 hours.

-

Ketones: May require 12–24 hours.

-

-

Quench: Add saturated aqueous

solution. Stir vigorously for 20 minutes to destroy borate complexes. -

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Titanium-Mediated Method

Best For: Sterically hindered ketones, unreactive substrates, or when STAB fails. Chemistry: Titanium(IV) isopropoxide acts as a Lewis Acid and a water scavenger, driving the equilibrium toward the iminium species/enamine, which is then reduced.[2][3]

Reagents:

-

(4-Ethylbenzyl)methylamine HCl (1.2 equiv)

-

Ketone (1.0 equiv)

-

Titanium(IV) isopropoxide (

) (1.25 – 1.5 equiv) -

Triethylamine (TEA) (1.2 equiv)

-

Sodium Borohydride (

) (1.5 equiv) or Sodium Cyanoborohydride (polymer-supported recommended for safety). -

Solvent: Methanol (absolute) or Ethanol.[2]

Step-by-Step:

-

Complexation: In a dry flask under

, combine the amine HCl salt (1.2 eq), TEA (1.2 eq), and the Ketone (1.0 eq). -

Titanium Addition: Add

(1.25 eq) neat via syringe.-

Caution:

is moisture sensitive.

-

-

Incubation: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if very hindered). The solution often turns slightly yellow/orange.

-

Reduction: Cool to 0°C. Carefully add

(1.5 eq) (caution: exotherm/gas evolution). -

Quench (Critical): Add 1N NaOH or aqueous

.-

Why? Titanium forms a gummy white precipitate (

) that traps product. Basic hydrolysis breaks this up.

-

-

Filtration: Dilute with EtOAc. Filter the white slurry through a Celite pad.

-

Workup: The filtrate is a biphasic mixture. Separate, dry organics, and concentrate.[2]

Analytical Data & Troubleshooting

Expected Product Characteristics: The resulting product will be a tertiary amine.[3]

-

1H NMR: Look for the disappearance of the imine proton (if isolated) and the appearance of the N-CH-R signal (usually 2.5 – 3.5 ppm).

-

Mass Spec: Product Mass =

.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Conversion (STAB) | Salt not neutralized; Solvent too wet. | Ensure 1:1 ratio of DIPEA to Amine HCl. Add 3Å Molecular Sieves to absorb water. |

| Gummy Precipitate (Ti Method) | Titanium salts not hydrolyzed. | Use 1N NaOH or Rochelle's Salt solution during quench to solubilize Ti species. |

| Dialkylation | Not possible with this reagent. | This reagent is a secondary amine; it can only alkylate once to form a tertiary amine. |

| Starting Material Remains | Steric hindrance.[4] | Switch from Method A to Method B. Heat the imine formation step (before hydride addition) to 60°C. |

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific substrate.

Figure 2: Protocol selection based on carbonyl reactivity and steric environment.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[2] Link

-